molecular formula C12H15NO3 B3333157 3-Methoxy-4-(4-morpholinyl)benzaldehyde CAS No. 946668-37-7

3-Methoxy-4-(4-morpholinyl)benzaldehyde

Cat. No.: B3333157
CAS No.: 946668-37-7
M. Wt: 221.25 g/mol
InChI Key: ASHGZUFTFJQYNU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C12H15NO3 It is a benzaldehyde derivative featuring a methoxy group at the 3-position and a morpholinyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with morpholine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can improve the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-morpholinyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 3-Methoxy-4-(4-morpholinyl)benzoic acid.

    Reduction: 3-Methoxy-4-(4-morpholinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-4-(4-morpholinyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-morpholinyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The morpholinyl group can interact with enzyme active sites, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
  • 4-(4-Morpholinyl)benzaldehyde
  • Benzaldehyde, 4-methoxy-3-[3-(4-morpholinyl)propoxy]-, oxime

Uniqueness

3-Methoxy-4-(4-morpholinyl)benzaldehyde is unique due to the specific positioning of the methoxy and morpholinyl groups on the benzene ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-4-morpholin-4-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12-8-10(9-14)2-3-11(12)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHGZUFTFJQYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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